Physicochemical Property Differentiation: pKa, LogP, and Hydrogen Bonding
The target compound exhibits a predicted pKa of 14.81 ± 0.10, distinguishing it from the corresponding aldehyde analog 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde (MW 180.20, lacking the hydroxymethyl proton donor) and the amine analog [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine (MW 181.23, pKa ~9–10 for the primary amine) . The computed XLogP3 for closely related N-methyl pyrazole–oxolane derivatives ranges from −0.7 to +0.2, with the methanol-bearing scaffold expected near the upper bound due to the neutral hydroxymethyl group, whereas the amine analog falls at the lower bound (−0.7), predicting a >10-fold difference in octanol–water partition coefficient [1].
| Evidence Dimension | Predicted pKa and XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | pKa = 14.81 ± 0.10 (predicted); XLogP3 ≈ 0.2 (class estimate for N-methyl pyrazole–oxolane–methanol scaffold) |
| Comparator Or Baseline | 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde: MW 180.20, no hydroxymethyl pKa; [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine: XLogP3 = −0.7 |
| Quantified Difference | pKa shift from ~9–10 (amine) to 14.81 (alcohol); XLogP3 difference ≥ 0.9 log units between amine and methanol derivatives |
| Conditions | Computed properties (ACD/Labs prediction for pKa; XLogP3 from PubChem 2025.04.14 release) |
Why This Matters
A ~0.9 log-unit lipophilicity difference and a >4-order-of-magnitude pKa shift directly impact membrane permeability, solubility, and protein-binding characteristics, making blind interchange between methanol, amine, and aldehyde analogs scientifically unjustified without re-optimization of the ADME profile.
- [1] PubChem. [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine (CID 132343993): XLogP3 = −0.7. https://pubchem.ncbi.nlm.nih.gov/compound/132343993 (accessed 2026-05-05). View Source
